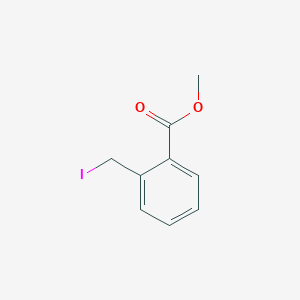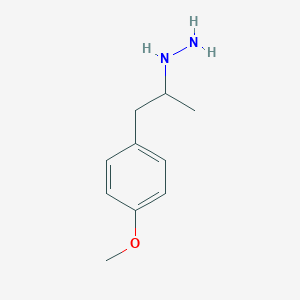
1-(4-Methoxyphenyl)propan-2-ylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)propan-2-ylhydrazine is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is also known as MPHPH and has been studied extensively in recent years for its ability to modulate various physiological and biochemical processes. In
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)propan-2-ylhydrazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its cognitive-enhancing effects. MPHPH has also been shown to modulate the activity of various enzymes and proteins involved in inflammation and cancer growth.
Effets Biochimiques Et Physiologiques
1-(4-Methoxyphenyl)propan-2-ylhydrazine has been shown to have various biochemical and physiological effects in animal models. It can enhance cognitive function and memory, reduce inflammation, and inhibit cancer growth. Additionally, MPHPH has been shown to increase the levels of various neurotransmitters in the brain, including dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methoxyphenyl)propan-2-ylhydrazine in lab experiments is its high purity and yield. Additionally, its ability to modulate various physiological and biochemical processes makes it a versatile compound for studying different medical conditions. However, one limitation of using MPHPH in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for research on 1-(4-Methoxyphenyl)propan-2-ylhydrazine. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MPHPH and its effects on various neurotransmitter systems in the brain. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which could lead to the development of new drugs for treating various medical conditions.
Méthodes De Synthèse
The synthesis method for 1-(4-Methoxyphenyl)propan-2-ylhydrazine involves the reaction of 4-methoxyphenylacetone with hydrazine hydrate in the presence of a reducing agent. This method has been optimized and can produce high yields of MPHPH with a purity of over 95%.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)propan-2-ylhydrazine has been studied for its potential therapeutic applications in various medical conditions, including neurological disorders, cancer, and inflammation. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, MPHPH has been shown to enhance cognitive function and memory in animal models.
Propriétés
Numéro CAS |
1743-42-6 |
|---|---|
Nom du produit |
1-(4-Methoxyphenyl)propan-2-ylhydrazine |
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)propan-2-ylhydrazine |
InChI |
InChI=1S/C10H16N2O/c1-8(12-11)7-9-3-5-10(13-2)6-4-9/h3-6,8,12H,7,11H2,1-2H3 |
Clé InChI |
VIGQYLPJWCMABB-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OC)NN |
SMILES canonique |
CC(CC1=CC=C(C=C1)OC)NN |
Synonymes |
1-(p-Methoxy-α-methylphenethyl)hydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)
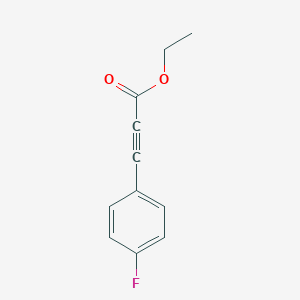
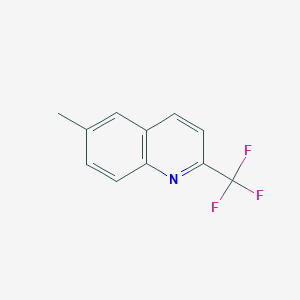
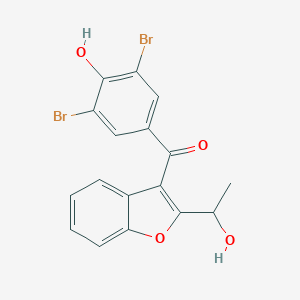
![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)
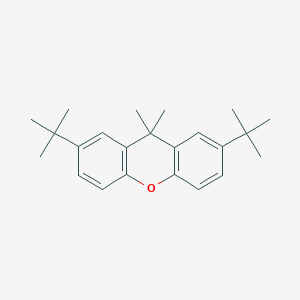
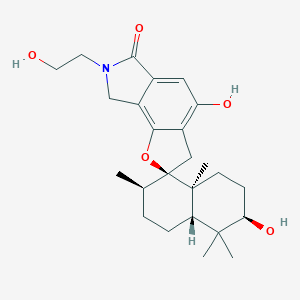
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
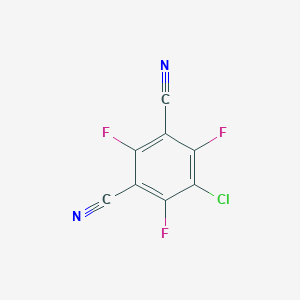
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
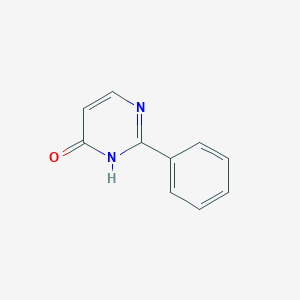
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)
